molecular formula C16H19NO3 B15064628 Tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate CAS No. 685902-89-0

Tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate

Cat. No.: B15064628
CAS No.: 685902-89-0
M. Wt: 273.33 g/mol
InChI Key: SVCBWTLHNBMQEI-UHFFFAOYSA-N
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Description

Tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate (CAS No. 685902-89-0) is a carbamate derivative featuring a naphthalene core substituted with a hydroxymethyl group at the 5-position and a tert-butyl carbamate group at the 2-position. Its molecular formula is C₁₆H₁₉NO₃, with a molecular weight of 273.33 g/mol . The compound is utilized in organic synthesis and pharmaceutical research due to its versatility in forming intermediates for drug candidates.

Properties

CAS No.

685902-89-0

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)naphthalen-2-yl]carbamate

InChI

InChI=1S/C16H19NO3/c1-16(2,3)20-15(19)17-13-7-8-14-11(9-13)5-4-6-12(14)10-18/h4-9,18H,10H2,1-3H3,(H,17,19)

InChI Key

SVCBWTLHNBMQEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=CC=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate typically involves the reaction of 5-(hydroxymethyl)naphthalene-2-carboxylic acid with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a base or an acid to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The hydroxymethyl group may also participate in biochemical reactions, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate (CAS No. 2219369-64-7)

  • Molecular Formula : C₁₆H₂₄N₂O₂
  • Key Differences: Contains a tetrahydronaphthalene (partially saturated naphthalene) backbone instead of a fully aromatic naphthalene ring. Substituted with an amino group at the 5-position, enabling nucleophilic reactions and hydrogen bonding.
  • Applications : Acts as a precursor in drug development, particularly for molecules targeting enzyme inhibition or receptor binding .
  • Biological Activity: Exhibits higher reactivity in peptide coupling reactions compared to the hydroxymethyl-substituted compound due to the amino group’s nucleophilicity .

Tert-butyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate

  • Molecular Formula: C₁₅H₁₉NO₃
  • Key Differences :
    • Features a keto group at the 5-position, introducing electrophilic character.
    • The tetrahydronaphthalene ring reduces aromaticity, affecting π-π stacking interactions.
  • Applications : Used in synthesizing steroid analogs and heterocyclic compounds .
  • Biological Activity : The keto group enhances metabolic stability but reduces solubility compared to the hydroxymethyl derivative .

tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate (CAS No. 335352-07-3)

  • Molecular Formula : C₁₁H₁₄N₂O₅
  • Key Differences :
    • Substituted with hydroxyl and nitro groups on a phenyl ring instead of a naphthalene system.
    • Nitro group confers strong electron-withdrawing effects, altering electronic distribution.
  • Applications : Investigated for antimicrobial and anticancer properties due to nitro group’s redox activity .
  • Biological Activity : Higher cytotoxicity compared to naphthalene-based carbamates but lower selectivity .

tert-Butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate

  • Molecular Formula : C₁₀H₁₅IN₂O₂
  • Key Differences :
    • Contains a pyrimidine ring with an iodine substituent, enabling halogen bonding.
    • Lacks the hydroxymethyl group, reducing hydrophilicity.
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl compounds .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Applications
This compound C₁₆H₁₉NO₃ Hydroxymethyl, naphthalene Enzyme inhibition, intermediate synthesis Drug development, organic synthesis
Tert-butyl N-[(5-amino-tetrahydronaphthalen-2-yl)methyl]carbamate C₁₆H₂₄N₂O₂ Amino, tetrahydronaphthalene Receptor binding, peptide coupling Medicinal chemistry
Tert-butyl (5-oxo-tetrahydronaphthalen-2-yl)carbamate C₁₅H₁₉NO₃ Keto, tetrahydronaphthalene Metabolic stability Steroid analogs
tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate C₁₁H₁₄N₂O₅ Hydroxyl, nitro, phenyl Antimicrobial, cytotoxic Anticancer research
tert-Butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate C₁₀H₁₅IN₂O₂ Iodine, pyrimidine Radioimaging, biaryl synthesis Radiopharmaceuticals

Key Research Findings

  • Hydroxymethyl vs. Amino Groups: The hydroxymethyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to amino-substituted analogs, making it more suitable for aqueous-phase reactions .
  • Aromatic vs. Saturated Systems : The fully aromatic naphthalene core in the target compound improves π-π stacking interactions in enzyme binding compared to tetrahydronaphthalene derivatives, which exhibit reduced aromaticity .
  • Functional Group Effects : Electron-withdrawing groups (e.g., nitro in CAS 335352-07-3) increase reactivity but reduce selectivity, whereas hydroxymethyl balances reactivity and solubility .

Biological Activity

Tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)carbamate, with the molecular formula C16H19NO3C_{16}H_{19}NO_3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Weight : 273.332 g/mol
  • IUPAC Name : this compound
  • CAS Number : 53432547

The structure of the compound features a naphthalene ring substituted with a hydroxymethyl group and a carbamate moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carbamate group is known to enhance the compound's solubility and facilitate interactions with biological macromolecules.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The presence of the naphthalene structure may contribute to antioxidant properties, protecting cells from oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against various cell lines. For instance:

Cell LineIC50 (µM)Observations
Human Cancer Cells15Significant inhibition of cell growth
THP-1 Macrophages10Reduced TNFα production
SW1353 Chondrosarcoma20Inhibition of IL-6 production

These findings suggest that the compound could have applications in cancer therapy and inflammatory diseases.

Case Studies

  • Anti-inflammatory Effects : A study involving THP-1 macrophages showed that this compound significantly reduced TNFα production in response to lipopolysaccharide (LPS) stimulation, indicating its potential as an anti-inflammatory agent .
  • Cancer Research : In research focused on human cancer cell lines, the compound demonstrated an IC50 value of 15 µM, suggesting it effectively inhibits cancer cell proliferation. Further studies are needed to elucidate the specific pathways involved .

Comparative Analysis with Similar Compounds

When compared to other naphthalene derivatives, this compound shows unique properties:

Compound NameBiological ActivityNotes
NaphthaleneLow bioactivityLimited therapeutic applications
1-Hydroxymethyl-naphthaleneModerate activityLess potent than Tert-butyl derivative
Tert-butyl (5-(hydroxymethyl)naphthalen-2-yl)High activityPromising for anti-inflammatory and anticancer applications

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